molecular formula C19H15N3OS B2869989 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865174-50-1

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Katalognummer: B2869989
CAS-Nummer: 865174-50-1
Molekulargewicht: 333.41
InChI-Schlüssel: UKYAFHUEVGPKNW-VZCXRCSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide” is a benzothiazole derivative featuring a substituted benzamide moiety. Its structure includes a benzo[d]thiazol-2(3H)-ylidene core with an allyl group at position 3, a methyl group at position 6, and a 4-cyanobenzamide substituent. The Z-configuration of the imine bond and the allyl group’s spatial arrangement are critical for its electronic and steric properties.

Eigenschaften

IUPAC Name

4-cyano-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-3-10-22-16-9-4-13(2)11-17(16)24-19(22)21-18(23)15-7-5-14(12-20)6-8-15/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYAFHUEVGPKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is characterized by:

  • Benzo[d]thiazole Core : A heterocyclic structure known for its pharmacological activities.
  • Allyl and Cyanobenzamide Substituents : These functional groups enhance the compound's reactivity and biological properties.

Molecular Formula

C16H14N2SC_{16}H_{14}N_{2}S

Molecular Weight

Molecular Weight=270.36g/mol\text{Molecular Weight}=270.36\,g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Antitumor Activity

In a study evaluating its efficacy against lung cancer cell lines (A549, HCC827, NCI-H358), the compound exhibited the following IC50 values:

Cell LineIC50 (µM)
A5495.12
HCC8276.48
NCI-H3584.75

These results indicate that the compound has a promising potential as an anticancer agent, particularly in inhibiting cell proliferation in lung cancer models .

Antimicrobial Activity

The antimicrobial properties of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide have also been investigated. It has shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

In antimicrobial assays using broth microdilution methods, the compound was tested against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development as an antibiotic .

The mechanism through which (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound inhibits specific kinases crucial for cancer cell proliferation by binding to their active sites.
  • Cell Membrane Disruption : Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of “(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide” can be contextualized by comparing it to related thiadiazole and benzothiazole derivatives reported in the literature. Below is a detailed analysis:

Structural Analogues from the Evidence

Key compounds for comparison include:

  • N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

Structural and Functional Differences

Feature Target Compound (Z-form) Compound 6 Compound 8a Compound 4g
Core Heterocycle Benzo[d]thiazol-2(3H)-ylidene 1,3,4-Thiadiazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole
Substituents 3-allyl, 6-methyl, 4-cyanobenzamide 5-isoxazolyl, 3-phenyl 5-pyridinyl (acetyl/methyl) 3-(3-methylphenyl), acryloyl
Key Functional Groups Cyano, allyl Isoxazole, phenyl Acetyl, methyl Dimethylamino acryloyl
Spectral Data (IR C=O) Not reported in evidence 1606 cm⁻¹ 1679, 1605 cm⁻¹ (dual C=O) 1690, 1638 cm⁻¹ (dual C=O)
Melting Point Not reported in evidence 160 °C 290 °C 200 °C
Yield Not reported in evidence 70% 80% 82%

Key Observations

Core Heterocycle : The target compound’s benzo[d]thiazole core differs from the thiadiazole rings in Compounds 6, 8a, and 4g. This structural divergence may influence electronic delocalization and biological activity.

The 4-cyanobenzamide substituent introduces strong electron-withdrawing character, contrasting with acetyl (8a) or acryloyl (4g) groups, which may alter reactivity in nucleophilic or electrophilic reactions.

Spectral and Physical Properties :

  • Thiadiazole derivatives with dual carbonyl groups (e.g., 8a, 4g) exhibit higher melting points (290 °C and 200 °C) compared to single carbonyl analogues (160 °C for Compound 6), suggesting stronger intermolecular interactions.
  • Yields for similar compounds range from 70–82%, reflecting moderate to high synthetic efficiency for such heterocycles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.